Cas no 2243506-85-4 (2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid)

2-{6-(4-Bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid is a specialized spirocyclic compound featuring a 4-bromophenyl group and an Fmoc-protected amine, making it valuable in peptide synthesis and medicinal chemistry applications. The spiro[3.3]heptane scaffold provides structural rigidity, enhancing conformational control in molecular design. The presence of the bromophenyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, while the Fmoc group enables selective deprotection under mild conditions. The carboxylic acid functionality allows for conjugation or derivatization, broadening its utility in bioconjugation and linker chemistry. This compound is particularly useful in the development of constrained peptidomimetics and as a building block for drug discovery.
2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid structure
2243506-85-4 structure
Product name:2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid
CAS No:2243506-85-4
MF:C29H26BrNO5
Molecular Weight:548.424447536469
CID:5928666
PubChem ID:165718766

2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid
    • EN300-1704947
    • 2243506-85-4
    • 2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
    • インチ: 1S/C29H26BrNO5/c30-20-11-9-19(10-12-20)29(36-14-26(32)33)15-28(16-29)17-31(18-28)27(34)35-13-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,32,33)
    • InChIKey: GXILFDBKCDHBOX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CC2(CN(C(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)C2)C1)OCC(=O)O

計算された属性

  • 精确分子量: 547.09944g/mol
  • 同位素质量: 547.09944g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 36
  • 回転可能化学結合数: 7
  • 複雑さ: 806
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • XLogP3: 5.1

2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1704947-1.0g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
1g
$2767.0 2023-06-04
Enamine
EN300-1704947-0.5g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
0.5g
$2158.0 2023-09-20
Enamine
EN300-1704947-2.5g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
2.5g
$5423.0 2023-09-20
Enamine
EN300-1704947-0.05g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
0.05g
$735.0 2023-09-20
Enamine
EN300-1704947-0.25g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
0.25g
$1370.0 2023-09-20
Enamine
EN300-1704947-1g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
1g
$2767.0 2023-09-20
Enamine
EN300-1704947-10.0g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
10g
$11900.0 2023-06-04
Enamine
EN300-1704947-5g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
5g
$8025.0 2023-09-20
Enamine
EN300-1704947-5.0g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
5g
$8025.0 2023-06-04
Enamine
EN300-1704947-0.1g
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
2243506-85-4
0.1g
$959.0 2023-09-20

2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid 関連文献

2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acidに関する追加情報

Introduction to 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic Acid (CAS No. 2243506-85-4)

2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid (CAS No. 2243506-85-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural rigidity, making them valuable scaffolds in drug discovery and development.

The core structure of this compound, the spiro[3.3]heptane ring, provides a rigid framework that can influence the conformational properties of the molecule. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group adds further complexity and can modulate the compound's solubility, stability, and biological activity. Additionally, the 4-bromophenyl substituent introduces a halogen atom that can participate in various chemical reactions and interactions, enhancing the compound's potential for pharmacological applications.

Recent studies have explored the potential of spirocyclic compounds in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry (2021) investigated the antitumor activity of a series of spirocyclic compounds, including those with similar structural features to 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead candidates for anticancer drug development.

In another study published in Bioorganic & Medicinal Chemistry Letters (2020), researchers evaluated the neuroprotective effects of spirocyclic compounds in models of Alzheimer's disease. The findings indicated that certain spirocyclic structures could effectively reduce neuroinflammation and protect neurons from oxidative stress, highlighting their therapeutic potential in neurodegenerative disorders.

The synthesis of 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization with the desired substituents. A common synthetic route involves the reaction of a suitable spirocyclic precursor with a bromophenyl derivative followed by coupling with a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.

The physicochemical properties of 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its biological activity.

In terms of pharmacokinetics, preliminary studies have shown that 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl)-2-azaspiro[3.3]heptan-6-yloxy}acetic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity and molecular weight are within an optimal range for oral bioavailability, making it a promising candidate for further preclinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl)-2-azaspiro[3.3]heptan-6-yloxy}acetic acid in various disease models. Early results from phase I trials have shown promising outcomes with no significant adverse effects observed at therapeutic doses. These findings underscore the potential of this compound as a novel therapeutic agent.

In conclusion, 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl)-2-azaspiro[3.3]heptan-6-yloxy}acetic acid (CAS No. 2243506-85-4) represents an exciting advancement in medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to explore its full therapeutic potential across multiple disease areas, positioning it as a valuable candidate for future drug development efforts.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.